molecular formula C8H6Cl2O B1347026 4-Chlorophenylacetyl chloride CAS No. 25026-34-0

4-Chlorophenylacetyl chloride

Cat. No.: B1347026
CAS No.: 25026-34-0
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
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Description

4-Chlorophenylacetyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of phenylacetyl chloride, where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenylacetyl chloride can be synthesized through the chlorination of phenylacetyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-Chlorophenylacetic acid: from hydrolysis.

    Aromatic ketones: from Friedel-Crafts acylation.

Scientific Research Applications

4-Chlorophenylacetyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: This compound is involved in the synthesis of drugs used to treat various medical conditions, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-chlorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the chemical structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenylacetyl chloride is unique due to the presence of the chlorine atom at the para position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(4-chlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUIRYNOVNYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179736
Record name 4-Chlorophenylacetyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25026-34-0
Record name 4-Chlorobenzeneacetyl chloride
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Record name 4-Chlorophenylacetyl chloride
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Record name 4-Chlorophenylacetyl chloride
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Record name 4-chlorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Chlorophenylacetic acid (1.7 g, 10 mmol) and oxalyl chloride (2 ml, 23 mmol) were stirred in 100 ml methylene chloride with two drops of dimethylformamide for two hours. The solvent and excess oxalyl chloride were removed under vacuum to give p-chlorophenylacetyl chloride. The 4-chlorophenylacetyl chloride and 4,4,6,6-tetramethyl-1,3,5-cyclohexanetrione (1.5 g, 8.2 mmol) were dissolved in methylene chloride. Triethylamine (3 ml) was added and the resulting solution stirred at room temperature for 30 minutes. The solution was washed with 1 normal hydrochloric acid (1N HCl), 5% potassium carbonate (5% K2CO3) and saturated sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO4) and concentrated under vacuum. The residue was dissolved in 15 ml acetonitrile. Triethylamine (3 ml) and acetone cyanohydrin (0.3 g) were added and the mixture stirred at room temperature for 4 hours. After dilution with ether, the solution was washed with 1N HCl and extracted with 5% K2CO3. The basic extract was acidified with hydrochloric acid and extracted with ether. The ether extract was washed with brine, dried (MgSO4) and concentrated under vacuum yielding 1.0 g of an oil that solidified on standing (m.p. 57°-61° C.). It was identified as such by nuclear magnetic resonance spectroscopy, infrared spectroscopy and mass spectroscopy.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 mL of chloroform is added 4-chlorobenzeneacetic acid (17 g, 0.1 mol) and 24 g (0.2 mol) of thionyl chloride. Reflux the reaction mixture for 3 hours and remove the solvent in vacuo to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4,4'-Dichlorodeoxybenzoin can be prepared by heating 4-chlorophenylacetic acid (85g) in thionyl chloride (59.5g) under reflux for 2.5 hours to yield 4-chlorophenylacetyl chloride (45.5g) which is subsequently dissolved in chlorobenzene (30g) and added dropwise with cooling to a stirred aluminium chloride (73g). The resultant mixture is cooled and stirred for a further 0.5 hours and then heated at 100° for one hour. The mixture was again cooled and poured into a mixture of conc. hyrochloric acid (200ml) and ice (1 liter) precipitate on standing crude 4,4'-dichlorodeoxybenzoin which on recrystallisation from methanol has a melting point of 115°-116°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.5 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The requisite p-chlorophenylacetyl chloride was prepared in the following manner. p-Chlorophenylacetic acid (15 g.; 0.088 mole) and thionyl chloride (31.5 g.; 0.0264 mole) were heated at reflux for 2 hours. Excess thionyl chloride was removed in vacuo to afford the acid chloride which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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